5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde
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Overview
Description
5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde is an organic compound with the molecular formula C6H10O4 It is a dioxane derivative, characterized by the presence of a hydroxyl group, a methyl group, and an aldehyde group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methyl-1,3-dioxane-4-carboxylic acid.
Reduction: Formation of 5-hydroxy-2-methyl-1,3-dioxane-4-methanol.
Substitution: Formation of various ethers or esters depending on the substituent.
Scientific Research Applications
5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with various biomolecules, influencing their structure and function. The compound’s effects are mediated through pathways involving these molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-methyl-1,3-dioxane-4-carboxylic acid
- 5-Hydroxy-2-methyl-1,3-dioxane-4-methanol
- 2,4-O-Ethylidene-D-erythrose
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
24871-55-4 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde |
InChI |
InChI=1S/C6H10O4/c1-4-9-3-5(8)6(2-7)10-4/h2,4-6,8H,3H2,1H3 |
InChI Key |
HVAFLFRNUVFTBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(C(O1)C=O)O |
Origin of Product |
United States |
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